Product packaging for 2-Amino-5-methylisonicotinonitrile(Cat. No.:CAS No. 1033203-36-9)

2-Amino-5-methylisonicotinonitrile

Cat. No.: B1526998
CAS No.: 1033203-36-9
M. Wt: 133.15 g/mol
InChI Key: PFBMJQKRAMAKTD-UHFFFAOYSA-N
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Description

2-Amino-5-methylisonicotinonitrile (CAS 1033203-36-9) is a versatile chemical building block with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This compound features a pyridine ring system substituted with an amino group, a nitrile moiety, and a methyl group, making it a valuable scaffold in heterocyclic chemistry and medicinal chemistry research . As a substituted pyridine, it is often involved in the synthesis of more complex molecules and can participate in various chemical interactions, including hydrogen bonding, which is critical in crystal engineering and the development of pharmaceutical materials . This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal or household use. Researchers should handle this material with care. Refer to the Safety Data Sheet for detailed hazard information. The product should be stored sealed in a dry, dark place, ideally at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1526998 2-Amino-5-methylisonicotinonitrile CAS No. 1033203-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBMJQKRAMAKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717104
Record name 2-Amino-5-methylpyridine-4-carbonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-36-9
Record name 2-Amino-5-methyl-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 5 Methylisonicotinonitrile and Its Derivatives

General Strategies for Pyridine (B92270) Nitrile Synthesis

The construction of pyridine nitriles can be achieved through various synthetic routes. These strategies primarily involve either the formation of the pyridine ring with the nitrile group already present on one of the precursors or the introduction of the nitrile group after the ring has been formed. Key approaches include cycloaddition reactions, which build the ring in a concerted or stepwise fashion, and condensation reactions, which form the ring through a series of bond formations between simpler acyclic precursors.

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic compounds. rsc.org For pyridine synthesis, these reactions involve combining multiple components where the sum of π-electrons dictates the type of cycloaddition and the resulting ring system.

The transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule has emerged as a highly efficient and direct method for synthesizing substituted pyridines. rsc.orgresearchgate.net This reaction is valued for its high atom economy and its ability to rapidly construct complex, functionalized pyridine rings. researchgate.net

Various transition metals can catalyze this transformation, but earth-abundant cobalt has been identified as a particularly versatile and economical option. rsc.orgresearchgate.net The reaction mechanism generally involves the initial coupling of two alkyne molecules to form a metallacyclopentadiene intermediate, which then undergoes insertion of the nitrile to form the pyridine ring. researchgate.net Cationic rhodium(I)/modified-BINAP complexes have also been shown to catalyze these reactions under mild conditions, leading to highly functionalized pyridines with excellent regioselectivity. organic-chemistry.org While effective, a challenge with unsymmetrical alkynes is the potential formation of mixtures of regioisomeric products. baranlab.org

Table 1: Examples of Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

Alkyne Reactant(s) Nitrile Reactant Catalyst System Product Yield Reference
Terminal aryl alkynes Various nitriles Co(II) with NPN* ligand 6-substituted pyridines Up to 99% ee researchgate.net
Terminal alkyl/alkenyl/silyl alkynes Various nitriles Co(II) with DTBM/Ph-based NPN* ligand 5-substituted pyridines Up to 94% ee researchgate.net
Internal alkynes Unactivated nitriles Co(II) catalyst Pentasubstituted pyridines N/A researchgate.net

Data synthesized from cited research articles.

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic method for forming six-membered rings. acsgcipr.org In pyridine synthesis, this can involve the reaction of a 1-azadiene (the four-π-electron component) with an alkyne (the two-π-electron component), followed by aromatization. rsc.orgbaranlab.orgsemanticscholar.org However, the traditional hetero-Diels-Alder (hDA) reaction for pyridine synthesis can be electronically, conformationally, and thermodynamically disfavored. baranlab.org

More successful approaches often utilize inverse-electron-demand Diels-Alder reactions, where the nitrogen-containing component is an electron-poor diene, such as a 1,2,4-triazine. acsgcipr.org The initial cycloadduct typically extrudes a small stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org A novel strategy has also been developed that utilizes a non-classical [4+2] cycloaddition of nitriles with o-substituted aryl alkynes or 1-methyl-1,3-enynes, followed by a 1,5-hydrogen shift, to assemble densely substituted pyridines. researchgate.net

While the [3+2] cycloaddition of azides with nitriles is a proficient route for synthesizing 5-substituted 1H-tetrazoles, it is not a direct method for forming the pyridine ring itself. acs.orgresearchgate.netnih.gov However, the principles of 1,3-dipolar cycloaddition are relevant in building fused pyridine systems. One of the most common methods for synthesizing the pyrazolo[1,5-a]pyridine core involves the 1,3-dipolar cycloaddition of pyridinium-N-imines (as the 1,3-dipole) with electron-deficient alkynes, followed by an oxidation step. mdpi.com This demonstrates how cycloaddition strategies can be adapted to create complex heterocyclic structures containing a pyridine ring. Another innovative approach involves a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes to synthesize 2-azabicyclo[3.1.1]heptenes, which serve as bioisosteres of pyridines. chemrxiv.org

Condensation and annulation reactions are foundational strategies for pyridine synthesis, involving the stepwise formation of C-C and C-N bonds from acyclic precursors.

The classic Hantzsch pyridine synthesis involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester (or other 1,3-dicarbonyl compound), and ammonia or an ammonia source. This reaction first forms a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine. The traditional method produces symmetrical pyridines. baranlab.org

Modifications to the Hantzsch synthesis have been developed to allow for the creation of unsymmetrical pyridines. These modifications often involve performing one or more of the condensation steps sequentially rather than in a single pot. baranlab.org This allows for the introduction of different substituents at various positions on the pyridine ring. While not a direct route to nitrile-substituted pyridines in its classic form, the Hantzsch synthesis is versatile. By choosing appropriate starting materials, such as a β-ketonitrile in place of a β-ketoester, it is possible to incorporate a nitrile group directly into the pyridine ring during its formation.

Condensation and Annulation Reactions

Multicomponent Reactions for Heterocycle Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. ebrary.netnih.gov For the synthesis of 2-aminopyridine (B139424) derivatives, MCRs provide a powerful tool for constructing the heterocyclic core.

A notable example is the catalyst-free, four-component reaction for the synthesis of 2-aminopyridine derivatives. This method involves the reaction of an acetophenone derivative, malononitrile, an aldehyde, and ammonium carbonate under solvent-free conditions at room temperature. mdpi.comresearchgate.net This approach offers a simple and practical route to functionalized 2-aminopyridines from readily available substrates. mdpi.com Another efficient one-pot procedure involves the reaction of 1,1-enediamines, benzaldehyde derivatives, and 1,3-dicarbonyl compounds, proceeding through Knoevenagel condensation, Michael addition, and cyclization reactions under heating to yield fluorinated 2-aminopyridine libraries. rsc.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is another significant three-component reaction used to synthesize imidazo[1,2-a]pyridines, which can be further elaborated. This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like Ytterbium(III) triflate under microwave irradiation. beilstein-journals.org MCRs are not only efficient but also align with the principles of green chemistry by often proceeding under solvent-free conditions and minimizing waste. researchgate.net

The synthesis of nicotinonitrile derivatives can also be achieved via a four-component reaction using a nanomagnetic metal-organic framework as a catalyst. This method combines 3-oxo-3-phenylpropanenitrile, ammonium acetate, an acetophenone derivative, and various aldehydes under solvent-free conditions to produce a wide range of nicotinonitriles in excellent yields and short reaction times. nih.govacs.org

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

Reaction Type Reactants Catalyst/Conditions Product Class Reference
Four-component Acetophenone, Malononitrile, Benzaldehyde, Ammonium Carbonate Catalyst-free, Solvent-free, Room Temperature 2-Aminopyridines mdpi.comresearchgate.net
Four-component 3-oxo-3-phenylpropanenitrile, Aldehyde, Acetophenone, Ammonium Acetate Fe3O4@MIL-53(Al)-N(CH2PO3)2, Solvent-free, 110 °C Nicotinonitriles nih.govacs.org
Three-component (GBB) Aminopyridine, Furfuraldehyde, Isocyanide Yb(OTf)3, Microwave, 100 °C Imidazo[1,2-a]pyridines beilstein-journals.org
Three-component 1,1-Enediamine, Benzaldehyde, 1,3-Dicarbonyl compound Heating Fluorinated 2-Aminopyridines rsc.org

Metal-Catalyzed Synthetic Pathways

Metal-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency, selectivity, and broad functional group tolerance. nih.gov Various transition metals, including ruthenium, palladium, and copper, are employed to facilitate the construction of the pyridine ring and the introduction of key functional groups in the synthesis of 2-Amino-5-methylisonicotinonitrile and its derivatives.

Transition metal-catalyzed cyclization reactions are a powerful method for the de novo synthesis of pyridine rings. nih.gov One of the most notable examples is the [2+2+2] cycloaddition reaction, which can construct the pyridine ring in a single, atom-economical step. mcmaster.caacsgcipr.org This reaction typically involves the cyclotrimerization of two alkyne molecules and a nitrile. Ruthenium catalysts, such as [Cp*Ru(CH3CN)3]PF6, have been shown to be effective for the [2+2+2] cycloaddition of α,ω-diynes with cyanamides to produce 2-aminopyridines. thieme-connect.com The use of microwave irradiation in conjunction with ruthenium catalysis can significantly reduce reaction times and improve yields. thieme-connect.com

These cycloaddition strategies offer a convergent and atom-efficient route to highly substituted pyridines. acsgcipr.org The versatility of transition metal catalysts allows for the construction of diverse heterocyclic structures, which is crucial in fields like drug discovery and materials science. nih.gov

Palladium catalysis is a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for synthesizing aminopyridines from halopyridines. researchgate.netnih.govfigshare.com This methodology has been successfully applied to the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with a range of primary and secondary amines using specialized phosphine ligands like RuPhos and BrettPhos. nih.gov

Palladium catalysts are also employed for the cyanation of aryl and heteroaryl halides to introduce the nitrile group. researchgate.net For instance, the synthesis of various aminopyridine nitriles can be achieved through palladium-catalyzed reactions. researchgate.net Furthermore, palladium catalysis enables novel transformations such as the C(sp2)–H pyridocarbonylation of N-aryl-2-aminopyridines, where the pyridyl group acts as an intramolecular nucleophile to form fused heterocyclic systems like 11H-pyrido[2,1-b]quinazolin-11-one. acs.org The development of reliable and versatile palladium catalysts and precatalysts has made these methods operationally simple and user-friendly for a broad range of applications. acs.org

Table 2: Selected Palladium-Catalyzed Reactions for Aminopyridine Synthesis

Reaction Type Substrates Catalyst System Product Type Reference
C,N-Cross Coupling 3-Halo-2-aminopyridines, Primary/Secondary Amines Pd-precatalysts with RuPhos or BrettPhos ligands N3-substituted-2,3-diaminopyridines nih.gov
C(sp2)–H Pyridocarbonylation N-Aryl-2-aminopyridines Palladium catalyst 11H-pyrido[2,1-b]quinazolin-11-one acs.org
C-N Bond Formation Halopyridines, Amines Palladium with phosphine ligands Aminopyridines nih.govfigshare.com

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. These reactions are particularly useful for cyanation and cyclization processes. Copper-catalyzed cyclization of oxime esters with malononitrile and aldehydes provides a one-pot route to 2-aminonicotinonitriles. acs.org In this transformation, the oxime ester serves as an enamine precursor.

Copper catalysis is also prominent in cyanation reactions. Direct cyanation of heterocycles through C-H bond functionalization can be achieved using a copper cyanide catalyst in the presence of an iodine oxidant. nih.gov This method allows for the regioselective introduction of a nitrile group onto various aromatic heterocycles. nih.gov Additionally, copper-mediated cyanation of aryl halides has been developed using a combination of ammonium bicarbonate and N,N-dimethylformamide as a safe and practical cyanide source. acs.org The versatility of copper catalysts is further demonstrated in decarboxylative cascade cyclizations, where propargylic carbonates or carbamates react with pyridinium (B92312) 1,4-zwitterions to form fused polyheterocycles. mdpi.com

Metal-Free and Green Chemistry Approaches in Nitrile and Pyridine Synthesis

In recent years, there has been a significant shift towards developing synthetic methodologies that are more environmentally benign. These "green chemistry" approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. jmaterenvironsci.com

Metal-free synthetic routes are highly desirable to avoid potential contamination of the final products with toxic metal residues. As mentioned previously, multicomponent reactions for the synthesis of 2-aminopyridines can often be performed without a catalyst under solvent-free conditions. mdpi.com For example, the reaction between acetophenone derivatives, malononitrile, aldehydes, and ammonium carbonate proceeds efficiently without any catalyst. mdpi.com

The synthesis of nicotinonitriles has also been advanced through green chemistry principles. The use of a recyclable nanomagnetic metal-organic framework as a catalyst in a four-component reaction under solvent-free conditions exemplifies this trend. nih.govacs.org This approach not only provides high yields and short reaction times but also allows for easy separation and reuse of the catalyst. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and improved product purity. jmaterenvironsci.comijpsjournal.comtandfonline.comchim.it The efficient and uniform heating provided by microwave irradiation can accelerate a wide range of reactions for the synthesis of heterocyclic compounds. chim.ittandfonline.com

Microwave irradiation has been successfully applied to the synthesis of 2-aminopyridines and their derivatives. For instance, a ruthenium-catalyzed [2+2+2] cycloaddition between diynes and cyanamides proceeds much more rapidly and with higher yields under microwave irradiation compared to classical thermal conditions. thieme-connect.com Similarly, microwave-assisted multicomponent reactions provide a facile and selective route to N-substituted 2-aminopyridines. nih.govrsc.org The synthesis of fused and substituted 2-aminopyridines from β-halo α,β-unsaturated aldehydes via a Knoevenagel reaction is also efficiently promoted by microwaves. researchgate.net These examples highlight the broad applicability of microwave technology in accelerating the synthesis of complex heterocyclic structures while adhering to the principles of green chemistry. jmaterenvironsci.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Advantage of Microwave Reference
Ru-catalyzed [2+2+2] Cycloaddition Thermal conditions, side product formation 50 °C, 15 min, high yields, high regioselectivity Reduced reaction time, minimized side products thieme-connect.com
Multicomponent synthesis of N-substituted 2-aminopyridines Longer reaction times Controlled by amine basicity and solvent Facile and selective synthesis nih.govrsc.org
Synthesis of 2-pyridones and 2-aminopyridines Refluxing for hours in organic solvents Solvent-free, 2 minutes High yields, short reaction times, no toxic solvents jmaterenvironsci.com
Cyclization of nitriles with ethylenediamine 24-48 hours with MnO2 75-105 minutes with Magtrieve™ Significantly faster reaction tandfonline.com
Biocatalytic Transformations of Nitriles

The transformation of nitriles using biocatalysts represents a green chemistry approach to producing valuable chemicals like carboxylic acids and amides. d-nb.info Nitrile-metabolizing enzymes, including nitrilases, nitrile hydratases, and amidases, are central to these biotransformations. uq.edu.au

Enzymatic Pathways:

Nitrilases directly convert nitriles into the corresponding carboxylic acids and ammonia. d-nb.info

Nitrile Hydratases (NHases) hydrate nitriles to form amides, which can then be hydrolyzed by amidases to yield carboxylic acids and ammonia. d-nb.info

These enzymatic processes offer an alternative to conventional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents or high temperatures and pressures. nih.gov While the direct biocatalytic synthesis of this compound is not extensively detailed, the existing enzymatic tools for nitrile and amide conversions are applicable to its precursors and derivatives. For instance, the nitrile hydratase from Rhodococcus erythropolis has been used to efficiently transform racemic trans-3-arylaziridine-2-carbonitriles into enantiopure 2R,3S-3-arylaziridine-2-carboxamides under mild conditions. nih.gov Furthermore, aldoxime dehydratases are enzymes that facilitate the cyanide-free synthesis of nitriles from aldoximes, showcasing another biocatalytic route for nitrile group introduction. mdpi.com

Synthetic Routes to this compound and Related Aminopyridines

The synthesis of this compound involves multi-step processes that strategically build the substituted pyridine ring. Key steps include the derivatization of appropriate precursors, the introduction of the amino group, and the installation of the nitrile function.

Precursors and Intermediate Derivatization

A common precursor for the synthesis of 2-amino-5-methylpyridine, a compound closely related to the target molecule, is 3-methylpyridine. google.com A key strategy involves the oxidation of the precursor to form 3-methyl-pyridine 1-oxide. This intermediate is significantly more reactive towards certain substitutions than the parent pyridine. google.comorganic-chemistry.org

A patented process describes the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine (such as trimethylamine) and an electrophilic compound (like phosgene, thionyl chloride, or acetyl chloride). google.comgoogle.com This reaction forms a reactive trialkyl-(5-methyl-pyridin-2-yl)-ammonium salt intermediate. This intermediate is then converted to the final 2-amino-5-methylpyridine product through subsequent reaction steps, such as heating with hydrogen bromide. google.comgoogle.com

PrecursorReagentsIntermediateFinal Product (Example)
3-Methyl-pyridine 1-oxide1. Trimethylamine, Thionyl Chloride2. Hydrogen BromideTrimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride2-Amino-5-methylpyridine
3-Methyl-pyridine 1-oxide1. Triethylamine, Phosgene2. Sodium HydroxideTriethyl-(5-methyl-pyridin-2-yl)ammonium chloride2-Amino-5-methylpyridine google.com

Amination Reactions of Pyridine Systems

Introducing an amino group onto the pyridine ring is a critical step. This is typically achieved through nucleophilic substitution reactions, with the Chichibabin reaction being a classic example, or via electrophilic amination strategies.

The Chichibabin reaction is a direct amination method for producing 2-aminopyridine derivatives by reacting a pyridine compound with sodium amide (NaNH₂). scientificupdate.comwikipedia.org The reaction mechanism is generally accepted to be an addition-elimination process proceeding through a σ-adduct intermediate. wikipedia.org The nucleophilic amide anion (NH₂⁻) adds to the C2 position of the pyridine ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. scientificupdate.comwikipedia.org

The reaction is typically performed at elevated temperatures in an aprotic solvent like xylene or toluene. wikipedia.orgresearchgate.net For the synthesis of 2-amino-5-methylpyridine, the starting material is 3-methylpyridine (3-picoline). This reaction, however, can produce a mixture of isomers: 2-amino-5-methylpyridine and 2-amino-3-methylpyridine. google.com Traditional methods reportedly yield these isomers in a ratio of approximately 1:10.5, favoring the 2,3-isomer. google.com However, modified Chichibabin reaction conditions have been developed to significantly improve the yield of the desired 2-amino-5-methylpyridine. One patented method reports achieving a product ratio of 3.92:1 in favor of the 2,5-isomer. google.com

Table 1: Isomer Ratios in the Chichibabin Amination of 3-Methylpyridine

Reaction Condition2-Amino-5-methylpyridine : 2-Amino-3-methylpyridine Ratio
Reported by Abramovitch et al.~1 : 10.5 google.com
Modified Chichibabin Reaction (Example 1)3.92 : 1 google.com

While direct electrophilic aromatic substitution on the electron-deficient pyridine ring is challenging, strategies involving "umpolung" (polarity reversal) have been developed where the nitrogen source acts as an electrophile. researchgate.net This often involves the use of hydroxylamine-derived reagents. researchgate.netnih.gov

Another powerful strategy for aminating the pyridine ring begins with the N-oxide. As mentioned in section 2.2.1, the synthesis of 2-amino-5-methylpyridine can be achieved from 3-methyl-pyridine 1-oxide. google.comgoogle.com The initial reaction with an electrophilic compound activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack. The subsequent reaction with an amine and further transformations lead to the aminated product. This multi-step sequence effectively achieves the amination of the pyridine system through an activated intermediate. More recently, catalyst-free electrophilic amination of diarylzinc or diheteroarylzinc compounds using O-acyl hydroxylamines has been reported, providing a route to aromatic and heterocyclic amines. nih.gov

Nitrile Introduction Strategies to Pyridine Scaffolds

The final key functionalization is the introduction of the nitrile group at the C4 position (isonicotinonitrile).

A prominent method for the cyanation of pyridines is the Reissert-Henze reaction. This reaction involves the treatment of a pyridine N-oxide with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride or dimethylcarbamoyl chloride. acs.org The N-oxide is activated by the acylating agent, facilitating a nucleophilic attack by the cyanide ion, typically at the C2 position.

For the synthesis of this compound, the starting material would be a pre-functionalized pyridine, such as 2-amino-5-methylpyridine. This would first be converted to its N-oxide. The subsequent Reissert-type reaction would then introduce the cyano group. The position of cyanation can be influenced by the substituents already on the ring. google.com For instance, after activation of the pyridine N-oxide, nucleophilic addition of cyanide can lead to the formation of the corresponding cyanopyridine. researchgate.net

Alternative methods for direct C-H cyanation of pyridines are also being developed, which can offer more direct routes to these valuable compounds. researchgate.net

Reactivity and Chemical Transformations of 2 Amino 5 Methylisonicotinonitrile

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub This inherent reactivity allows for a range of transformations.

Hydrolysis and Hydration Pathways to Carboxamides and Carboxylic Acids

The nitrile group of 2-amino-5-methylisonicotinonitrile can be hydrolyzed to form a carboxylic acid. libretexts.orgchemistrysteps.com This transformation typically proceeds in two stages: an initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid. libretexts.org The reaction can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orglibretexts.orgbyjus.com In a basic medium, the nitrile is heated with an alkali solution, like sodium hydroxide, which results in the formation of a carboxylate salt. chemistrysteps.comlibretexts.org To obtain the free carboxylic acid from the basic hydrolysis, the resulting solution must be acidified. libretexts.orgbyjus.com

The conversion of nitriles to amides can also be achieved under milder conditions. For instance, metalloenzymes known as nitrile hydratases can catalyze the hydration of nitriles to amides. nih.gov Additionally, catalyst systems involving a metal ion salt, such as zinc(II), and an oxime have been developed for the catalytic hydrolysis of nitriles to carboxamides. google.com

Table 1: Hydrolysis and Hydration Reactions of Nitriles

Reaction TypeReagents and ConditionsProductReference(s)
Acid-Catalyzed HydrolysisDilute HCl, heat (reflux)Carboxylic Acid libretexts.orglibretexts.orgbyjus.com
Base-Catalyzed HydrolysisNaOH solution, heat (reflux), then acid workupCarboxylic Acid libretexts.orgbyjus.com
Enzymatic HydrationNitrile HydrataseAmide nih.gov
Catalytic HydrationZn(II) salt, oximeCarboxamide google.com

Nucleophilic Addition Reactions to the Cyano Moiety

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. pressbooks.pub A common example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, yields a ketone. pressbooks.publibretexts.org This reaction provides a method for forming new carbon-carbon bonds at the nitrile carbon.

Cyanide ions can also act as nucleophiles, adding to aldehydes and ketones to form cyanohydrins. libretexts.org While not a reaction of this compound itself, this highlights the general reactivity pattern of the nitrile group.

Reductions of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orglibretexts.org The reaction typically occurs in an ether solvent, followed by an aqueous workup. libretexts.orglibretexts.org Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) also achieves this transformation. libretexts.orgwikipedia.org This method is often considered more economical for large-scale production. wikipedia.org

Reduction of nitriles to aldehydes is also possible using less powerful reducing agents. wikipedia.org Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose, which reduces the nitrile to an imine intermediate that is then hydrolyzed to the aldehyde upon aqueous workup. libretexts.orgwikipedia.orgyoutube.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method for this conversion. wikipedia.org

Table 2: Reduction Reactions of Nitriles

Reagent(s)ProductReference(s)
Lithium aluminum hydride (LiAlH₄)Primary amine libretexts.orglibretexts.orglibretexts.org
H₂ / Metal catalyst (Pd, Pt, Ni)Primary amine libretexts.orgwikipedia.org
Diisobutylaluminum hydride (DIBAL-H)Aldehyde libretexts.orgwikipedia.orgyoutube.com
Tin(II) chloride, HCl (Stephen synthesis)Aldehyde wikipedia.org
Sodium borohydride, CoCl₂ or Raney nickelPrimary amine wikipedia.org
Ammonia boranePrimary amine organic-chemistry.org

Nitrile as a Directing Group in C-H Bond Functionalization

The nitrile group can act as a directing group in C-H bond functionalization reactions, guiding the reaction to a specific position on an aromatic ring. nih.govresearcher.life While often directing ortho-functionalization, systems have been developed that utilize a nitrile-based template to achieve meta-selective C-H activation. nih.gov This strategy expands the synthetic utility of C-H functionalization by allowing for the formation of bonds at positions that are typically difficult to access. nih.gov Transition metal catalysts, such as palladium, are often employed in these reactions. researcher.life

Cycloaddition Reactivity of Nitriles for Heterocycle Formation

The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. rsc.orgnih.gov For example, [3+2] cycloaddition reactions involving nitriles can lead to the formation of five-membered heterocycles. Nitriles can react with azides in the presence of a base to form 1,2,3-triazoles. nih.gov These types of reactions are valuable tools for the synthesis of complex, nitrogen-containing molecules. rsc.org

Reactions of the Amino Functionality

The amino group on the pyridine (B92270) ring is a key site for various chemical transformations. As a nucleophile, it can react with electrophiles. For instance, the amino group of α-amino acids can be acylated by acid chlorides or anhydrides under basic conditions. libretexts.org It can also react with aldehydes to form imines (Schiff bases), which can then undergo further reactions like decarboxylation or deamination. libretexts.org

In the context of the pyridine ring, the amino group's electronic properties can influence the reactivity of the ring itself. It can participate in hydrogen bonding, which can play a role in the crystal packing and intermolecular interactions of the molecule. nih.gov The amino group can also be a site for the introduction of other functional groups, for example, through condensation reactions with aldehydes to form azomethine linkages. nih.gov

Furthermore, the amino group can act as a directing group in its own right, influencing the regioselectivity of electrophilic substitution on the pyridine ring. The interplay between the amino and nitrile groups can lead to complex reactivity patterns. For instance, in 2-amino-5-nitropyridines, there can be conjugation effects between the amino and nitro groups, which can be influenced by steric hindrance from adjacent substituents. researchgate.net

N-Functionalization of the Amino Group

The functionalization of the exocyclic amino group, or N-functionalization, is a key chemical transformation. This process involves the introduction of various substituents onto the nitrogen atom. Such modifications are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and ligands for asymmetric catalysis. nih.gov The N-alkylation of unprotected amino acids, a related process, can be challenging due to competing reactions like esterification of the carboxylic moiety. nih.gov For this compound, N-functionalization would involve reacting the amino group with suitable electrophiles to introduce new functional groups, thereby altering its chemical and physical properties.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity and reactivity being heavily influenced by the nitrogen heteroatom and the existing substituents.

Electrophilic Aromatic Substitution Patterns on Pyridines

Table 1: General Trends in Electrophilic Aromatic Substitution on Pyridine

Position of AttackStability of IntermediateGeneral Outcome
C-3 or C-5More stable carbocationFavored product
C-2, C-4, or C-6Less stable carbocation (positive charge on N)Disfavored product

Nucleophilic Aromatic Substitution in Pyridine Derivatives

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.org These reactions preferentially occur at the 2-, 4-, and 6-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. echemi.comstackexchange.comquimicaorganica.org The presence of electron-withdrawing groups, such as the cyano group in this compound, further activates the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org The amino and methyl groups, being electron-donating, would have a deactivating effect on this reaction.

Table 2: General Trends in Nucleophilic Aromatic Substitution on Pyridine

Position of AttackStability of IntermediateGeneral Outcome
C-2, C-4, or C-6More stable anionic intermediate (negative charge on N)Favored product
C-3 or C-5Less stable anionic intermediateDisfavored product

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile.

The nitrogen atom of the pyridine ring can react with electrophiles, such as alkyl halides, to form pyridinium (B92312) salts. rsc.org This reaction is a fundamental process in the chemistry of pyridines. rsc.org In the case of this compound, protonation or alkylation at the ring nitrogen would lead to the corresponding pyridinium salt. The formation of 2-amino-5-methylpyridinium cations has been observed in reactions with acids. nih.gov For instance, the reaction of 2-amino-5-iodopyridine (B21400) with hydrobromic acid yields 2-amino-5-iodopyridinium bromide. clarku.edu The formation of N-aminopyridinium salts from pyridine derivatives is also a known transformation, often utilizing electrophilic aminating reagents. nih.govrsc.org

Radical Reactions of Pyridine Systems

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic attack but is susceptible to nucleophilic and radical substitution reactions. The presence of activating groups, such as an amino group, can significantly influence the reactivity of the pyridine nucleus towards radical species. In the context of this compound, the interplay between the amino, methyl, and cyano substituents dictates the potential pathways for radical transformations.

Radical reactions involving pyridine systems can be broadly categorized into two main types: reactions involving the generation of a radical centered on a substituent (such as an N-centered radical from the amino group) and radical additions directly to the pyridine ring.

One of the key reactive pathways for aminopyridines involves the formation of N-centered radicals. chemrxiv.orgnih.gov These amidyl radicals can be generated from N-aminopyridinium salts through reductive N-N bond cleavage, often facilitated by photoredox catalysis. chemrxiv.orgnih.gov For this compound, this would conceptually involve the formation of an N-aminopyridinium salt, which can then undergo single electron transfer (SET) to generate a nitrogen-centered radical. This reactive intermediate can participate in various synthetic transformations, including intramolecular cyclizations or intermolecular additions to unsaturated systems. chemrxiv.orgresearchgate.net

The general mechanism for the generation of an amidyl radical from an N-aminopyridinium salt is outlined below:

Conceptual Scheme for Amidyl Radical Generation from this compound Derivative

Generated code

Advanced Spectroscopic and Computational Characterization of Isonicotinonitrile Derivatives

Spectroscopic Techniques for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for determining the precise structure and electronic nature of molecules like 2-Amino-5-methylisonicotinonitrile. By probing how the molecule interacts with different forms of electromagnetic radiation, a comprehensive picture of its atomic connectivity, functional groups, and electron distribution can be assembled.

Vibrational Spectroscopy: FTIR and Raman Analysis

For this compound, key vibrational modes would be expected. The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. semanticscholar.orgmdpi.com The nitrile (-C≡N) group exhibits a sharp, intense absorption band around 2200-2240 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl (-CH₃) group would appear in the 2850-2960 cm⁻¹ range. The pyridine (B92270) ring itself has characteristic C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds, which often yield strong Raman signals. nih.gov

Table 1: Expected Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch ~3480 ~3480 Medium
N-H Symmetric Stretch ~3360 ~3360 Medium
Aromatic C-H Stretch ~3050 ~3050 Weak-Medium
Methyl C-H Stretch ~2950 ~2950 Medium
C≡N Nitrile Stretch ~2220 ~2220 Strong, Sharp
C=C / C=N Ring Stretch ~1610, ~1570 ~1610, ~1570 Strong
N-H Scissoring ~1620 Weak Medium

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the substituted pyridine ring in this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The presence of the amino group (an auxochrome) and the nitrile group, along with the pyridine ring, creates a conjugated π-system. This would likely result in π→π* transitions, and potentially n→π* transitions involving the lone pair electrons on the nitrogen atoms. masterorganicchemistry.com For similar aminopyridine derivatives, absorption maxima are often observed in the 250-400 nm range. nist.govresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many substituted pyridine derivatives are known to be fluorescent. sciforum.net The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, are often highly sensitive to the solvent environment. semanticscholar.org

Table 2: Expected Electronic Spectroscopy Properties for this compound (Hypothetical Data)

Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
Hexane ~330 ~380 ~50
Ethanol ~345 ~410 ~65
Acetonitrile ~340 ~405 ~65
DMSO ~350 ~430 ~80

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, a ¹H NMR spectrum would show distinct signals for each type of proton. The two protons of the amino (-NH₂) group would likely appear as a broad singlet. The methyl (-CH₃) protons would appear as a sharp singlet. The two aromatic protons on the pyridine ring would appear as distinct signals, likely singlets or narrow doublets, with chemical shifts determined by their position relative to the electron-donating amino group and the electron-withdrawing nitrile group. For the related compound 2-Amino-5-methylpyridine, aromatic protons are observed around 6.3-7.8 ppm and the methyl protons around 2.1 ppm. chemicalbook.com

A ¹³C NMR spectrum would show a signal for each unique carbon atom. The nitrile carbon is typically found in the 115-125 ppm range, while the carbons of the pyridine ring would appear between approximately 100 and 160 ppm. The methyl carbon would have a signal at a much higher field (lower ppm value).

X-ray Diffraction for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. For the related 2-amino-5-methylpyridinium cation, studies have shown the pyridinium (B92312) ring to be essentially planar. nih.gov An analysis of this compound would confirm the planarity of the pyridine ring and reveal the conformation of the amino and methyl groups relative to the ring. Furthermore, it would identify intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which dictate the crystal packing.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are used to model molecular structures, predict properties, and interpret experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths and angles that can be compared with experimental X-ray diffraction data. nih.gov

Furthermore, DFT is used to calculate vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. nih.govnih.gov Electronic properties, such as the HOMO-LUMO energy gap, can be calculated to help interpret UV-Vis spectra and understand the molecule's reactivity and electronic transitions. nih.gov The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov Such calculations have been performed on many similar pyridine derivatives to support and explain experimental findings. nih.gov

Geometry Optimization and Molecular Structure

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, a common method for predicting molecular geometries. iosrjournals.orgnih.gov These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized structure reveals a planar pyridine ring, a characteristic feature of such aromatic systems. researchgate.net

Key structural parameters, including bond lengths and bond angles, are determined through this optimization process. For pyridine derivatives, the bond distances and angles within the ring can be distorted by the presence of substituents. nih.gov In this compound, the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-C≡N) group, along with the methyl (-CH₃) group, influence the geometry of the pyridine ring. nih.gov For instance, the C-N bond lengths within the ring and the bonds connecting the substituent groups are expected to deviate slightly from standard values due to electronic effects like resonance and hyperconjugation. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar aminopyridine derivatives. Actual experimental values may vary.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-C (ring) 1.39 - 1.41 C-C-C (ring) 118 - 121
C-N (ring) 1.33 - 1.35 C-N-C (ring) 117 - 119
C-NH₂ ~1.36 H-N-H ~115
C-CH₃ ~1.51 C-C-N (nitrile) ~178
C-CN ~1.44
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the pyridine ring, which act as electron donors. frontiersin.orgnih.gov Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrile group, which is a strong electron acceptor. frontiersin.orgnih.gov This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor molecules and indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. frontiersin.org The calculated HOMO and LUMO energy gap confirms that charge transfer occurs within the molecule.

Table 2: Predicted Electronic Properties of this compound

Parameter Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0
Charge Density Distribution

The charge density distribution provides insight into the electronic landscape of the molecule, highlighting electron-rich and electron-deficient regions. This is often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. uni-muenchen.de These methods assign partial atomic charges to each atom in the molecule. wikipedia.orgchemeurope.com

In this compound, the nitrogen atom of the amino group and the nitrogen atom within the pyridine ring are expected to carry negative charges, indicating they are electron-rich. The carbon atom of the nitrile group is predicted to be electron-deficient, carrying a partial positive charge. This distribution is consistent with the known electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile group, which polarizes the molecule. The distribution of charges is crucial for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack.

Table 3: Predicted Mulliken Atomic Charges for this compound Note: Values are representative and can vary based on the computational method and basis set used.

Atom Partial Charge (a.u.)
N (Amino) -0.4 to -0.6
C (attached to NH₂) +0.1 to +0.2
N (Pyridine Ring) -0.3 to -0.5
C (Nitrile) +0.1 to +0.3
Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. nih.govscielo.org.za

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and a strong, sharp peak corresponding to the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹). researchgate.netnist.gov

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The electronic transitions are typically from the HOMO to the LUMO (π→π* transitions), reflecting the intramolecular charge transfer character of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The predicted chemical shifts for the protons on the pyridine ring, the amino group, and the methyl group, as well as for the various carbon atoms, provide a theoretical NMR spectrum that can aid in the structural elucidation of the compound.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to study the excited states of molecules and predict their electronic absorption spectra. nih.govresearchgate.net By applying TD-DFT, it is possible to calculate the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can elucidate the nature of its UV-Vis absorption bands. The primary electronic transitions are expected to be of π→π* character, involving the promotion of an electron from a π-bonding or non-bonding orbital (largely associated with the HOMO) to a π*-antibonding orbital (largely associated with the LUMO). The results from TD-DFT provide information on the energies of these transitions, which correspond to the absorption wavelengths (λmax), as well as the oscillator strengths, which indicate the probability of each transition occurring. nih.gov

Quantum Chemical Parameters (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). researchgate.netnih.gov

χ = -μ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. nih.govmdpi.com

η = (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile (electron acceptor). researchgate.netnih.gov It measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov

ω = μ² / (2η) = (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))

These parameters provide a quantitative framework for understanding the reactivity of this compound in chemical reactions.

Table 4: Predicted Quantum Chemical Parameters for this compound

Parameter Predicted Value
Electronegativity (χ) 3.25 - 4.25 eV
Chemical Hardness (η) 1.75 - 2.75 eV

Advanced Applications of Isonicotinonitrile Derivatives in Functional Materials

Theoretical Exploration of Medicinal Chemistry Relevance (without dosage/administration)

Molecular Scaffolds for Enzyme and Receptor Interaction Studies

The 2-aminopyridine (B139424) framework is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets, including enzymes and receptors. rsc.org The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the 2-amino group can serve as a hydrogen bond donor, facilitating anchoring of the molecule within protein binding sites. The methyl group at the 5-position of 2-Amino-5-methylisonicotinonitrile can provide beneficial steric interactions and improve metabolic stability, while the isonicotinonitrile group offers further opportunities for polar contacts or chemical elaboration.

Derivatives of the 2-aminopyridine scaffold have been successfully developed as potent and selective inhibitors for a variety of enzymes. For instance, a series of 3,5-diaryl-2-aminopyridine derivatives have been investigated as inhibitors of Activin-like kinase 2 (ALK2), a target for the rare genetic disease fibrodysplasia ossificans progressiva (FOP). acs.org Similarly, aminopyridine-based compounds have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.gov

The versatility of the 2-aminopyridine scaffold is further highlighted by its use in developing inhibitors for other enzyme classes. For example, 2-aminopyrimidine (B69317) derivatives have shown significant inhibitory activity against β-glucuronidase, an enzyme linked to various pathological conditions. nih.gov These examples underscore the potential of the this compound core as a starting point for designing novel enzyme inhibitors.

Table 1: Examples of 2-Aminopyridine Derivatives as Enzyme Inhibitors

Compound/SeriesTarget EnzymeKey FindingsReference
3,5-Diaryl-2-aminopyridine derivativesALK2Demonstrated high affinity and selectivity. Substitution at the 3- and 5-positions significantly influences potency. acs.org
Aminopyridine derivatives (based on Crizotinib)JAK2Identified potent inhibitors with IC50 values in the low nanomolar range. Showed selectivity over other JAK family kinases. nih.gov
2-Aminopyrimidine derivativesβ-GlucuronidaseCompound 24 exhibited potent inhibition with an IC50 of 2.8 µM, significantly better than the standard. nih.gov

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools in these investigations, providing insights into the binding modes of ligands and guiding the design of more potent and selective analogs.

For the 2-aminopyridine scaffold, extensive SAR studies have been conducted. In the case of the ALK2 inhibitors, it was found that substitution of the 3-phenol group with a 4-phenylpiperazine moiety dramatically increased cellular potency. acs.org Molecular modeling for these compounds revealed key interactions within the ATP-binding pocket of the kinase, explaining the observed SAR.

Similarly, in the development of JAK2 inhibitors based on an aminopyridine scaffold, molecular docking was used to rationalize the high inhibitory activity of the lead compounds. nih.gov The docking studies showed that the aminopyridine core formed crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

The application of these computational SAR strategies to this compound would involve building a homology model of a target enzyme or receptor if a crystal structure is unavailable. Docking studies could then be performed to predict how this compound and its derivatives bind to the active site. These computational predictions can then guide the synthesis of a focused library of compounds for biological testing, accelerating the discovery of new functional materials.

Table 2: Computational Approaches in the Study of Aminopyridine Derivatives

Study FocusComputational MethodKey InsightsReference
ALK2 InhibitorsMolecular DockingElucidated the binding mode of 3,5-diaryl-2-aminopyridine derivatives, guiding the design of more potent analogs. acs.org
JAK2 InhibitorsMolecular DockingRationalized the high potency of aminopyridine-based inhibitors by showing key hydrogen bonding interactions with the kinase hinge region. nih.gov
β-Glucuronidase InhibitorsMolecular DockingPredicted the binding mode of 2-aminopyrimidine derivatives, correlating with their in vitro inhibitory activity. nih.govsemanticscholar.org
General Antidepressant ScreeningVirtual Screening & Molecular DockingIdentified novel compounds with potential antidepressant activity by targeting the HSPB8 protein. dovepress.com

This table is interactive. Click on the headers to sort the data.

Q & A

Q. What are the critical safety protocols for handling 2-Amino-5-methylisonicotinonitrile in laboratory settings?

  • Methodological Answer : Researchers must use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for high exposure) and full-body chemical-resistant suits . Emergency measures include immediate decontamination for skin/eye contact (15-minute water rinse) and prompt medical consultation for inhalation or ingestion. Storage stability requires avoiding drainage systems and incompatible materials .

Q. What synthetic routes are commonly reported for this compound?

  • Methodological Answer :

Q. How should researchers characterize the purity and identity of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm structural features (e.g., amino and nitrile peaks). LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Melting point determination (reported ~99°C) validates consistency with literature .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with UPLC monitoring. Compare degradation products (e.g., hydrolysis of nitrile to amide) across pH 3–9 buffers. Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life .

Q. What strategies optimize reaction yields in catalytic synthesis of this compound?

  • Methodological Answer :

Q. How do researchers address discrepancies in reported acute toxicity values?

  • Methodological Answer : Re-evaluate toxicity assays (e.g., OECD 423 vs. 425) under standardized conditions. Compare LD₅₀ values using in vivo (rodent models) and in vitro (HepG2 cell viability) approaches. Cross-validate with computational models (QSAR) to predict metabolite toxicity .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (catalyst batch, solvent grade) and provide raw spectral data in supplementary files .
  • Contradiction Analysis : Use orthogonal methods (e.g., IR + XRD) to resolve structural ambiguities and report confidence intervals for quantitative data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.